2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide
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Overview
Description
2-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazino group, a dichlorophenyl moiety, and a tetrafluoroethoxy phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of the hydrazone intermediate and subsequent reactions to introduce the dichlorophenyl and tetrafluoroethoxy phenyl groups. Common reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and fluorinated ethers. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactors, which offer advantages such as improved reaction control, scalability, and safety. These reactors allow for precise control of reaction parameters, leading to consistent product quality and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
2-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interact with cellular receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar structural features.
Fluorinated Aromatic Compounds: Compounds with fluorinated aromatic rings share some chemical properties with 2-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]ACETAMIDE.
Uniqueness
The uniqueness of 2-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]ACETAMIDE lies in its combination of dichlorophenyl and tetrafluoroethoxy phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H11Cl2F4N3O3 |
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Molecular Weight |
452.2 g/mol |
IUPAC Name |
N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]oxamide |
InChI |
InChI=1S/C17H11Cl2F4N3O3/c18-10-6-5-9(11(19)7-10)8-24-26-15(28)14(27)25-12-3-1-2-4-13(12)29-17(22,23)16(20)21/h1-8,16H,(H,25,27)(H,26,28)/b24-8+ |
InChI Key |
LJJPTDHMVDTBHD-KTZMUZOWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)OC(C(F)F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)OC(C(F)F)(F)F |
Origin of Product |
United States |
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